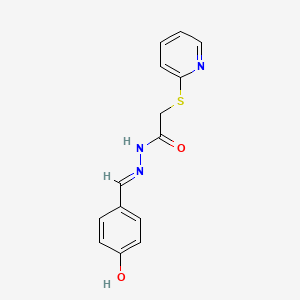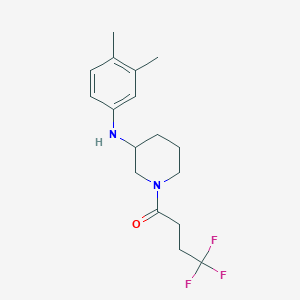
1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine, also known as BFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFP is a piperazine derivative that has a unique chemical structure, making it a promising candidate for drug development and research.
作用機序
The mechanism of action of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to increase locomotor activity and induce hyperthermia in animal models.
実験室実験の利点と制限
1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has several advantages for laboratory experiments, including its unique chemical structure and potential therapeutic applications. However, this compound also has limitations, including its high cost and limited availability.
将来の方向性
The potential applications of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in various fields make it an exciting area of research. Some future directions for this compound research include:
1. Further investigation of the mechanism of action of this compound in the central nervous system.
2. Development of more efficient and cost-effective methods for the synthesis of this compound.
3. Exploration of the potential therapeutic applications of this compound in the treatment of other neurological disorders.
4. Investigation of the potential use of this compound as a diagnostic tool for imaging studies.
5. Development of new derivatives of this compound with enhanced pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has several advantages for laboratory experiments, including its unique chemical structure and potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in the treatment of various neurological disorders.
合成法
The synthesis of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine involves the reaction between 1-butyrylpiperidine and 2-fluorophenylpiperazine in the presence of a catalyst. The reaction conditions and the purity of the starting materials greatly affect the yield and quality of the final product. Several methods have been developed for the synthesis of this compound, including the use of microwave irradiation and solvent-free conditions.
科学的研究の応用
1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has shown promising results in the treatment of various neurological disorders, including anxiety, depression, and addiction. This compound has also been studied for its potential use as a diagnostic tool for imaging studies.
特性
IUPAC Name |
1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c1-2-6-19(24)23-10-5-7-16(15-23)21-11-13-22(14-12-21)18-9-4-3-8-17(18)20/h3-4,8-9,16H,2,5-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSDIPZDACBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]methanamine](/img/structure/B6132215.png)
![{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride](/img/structure/B6132216.png)
![2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(spiro[2.5]oct-1-ylmethyl)propanamide](/img/structure/B6132236.png)
![4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine](/img/structure/B6132241.png)

![4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6132251.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6132257.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6132263.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B6132271.png)
![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
